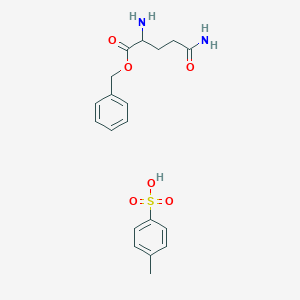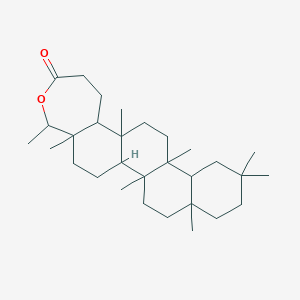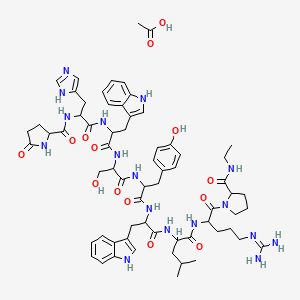![molecular formula C20H24O5 B12320631 5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one](/img/structure/B12320631.png)
5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one is a complex organic compound belonging to the class of chromanone derivatives. This compound is characterized by its unique structural framework, which includes a pyrano[2,3-f]chromen-10-one core fused with hydroxyphenyl and dimethyl groups. It is known for its potential biological and pharmacological activities, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one typically involves multi-step organic reactions. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid at elevated temperatures (75–80°C) for 1–1.5 hours . Another approach involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization with trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
作用機序
The mechanism of action of 5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways and gene expression.
類似化合物との比較
Similar Compounds
Chroman-4-one: A simpler analog with similar biological activities but lacking the hydroxyphenyl and dimethyl groups.
Flavanone: Another related compound with a similar core structure but different substituents.
Isoflavone: Shares the chromone core but differs in the position of the phenyl group.
Uniqueness
5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one is unique due to its specific substitution pattern, which imparts distinct biological and pharmacological properties. Its combination of hydroxyphenyl and dimethyl groups enhances its antioxidant and anti-inflammatory activities compared to its simpler analogs .
特性
分子式 |
C20H24O5 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
5-hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one |
InChI |
InChI=1S/C20H24O5/c1-20(2)8-7-13-15(22)9-16-17(19(13)25-20)18(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,10,13,15-17,19,21-22H,7-9H2,1-2H3 |
InChIキー |
PEZZWLBRAGDOJD-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2C(CC3C(C2O1)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)acetaldehyde](/img/structure/B12320560.png)



![3-hydroxy-2-[N-(1-hydroxy-4-methylpentan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B12320592.png)
![sodium;3-[2-[(8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B12320593.png)

![trans-a-Methyl 6,8-Dideoxy-6-(1-methyl-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-D-galacto-octopyranoside 2-Palmitate Monohydrochloride; (2S-trans)-Methyl 6,8-dideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-D-erythro-a-D-galacto-octopyranoside 2-Hexadecanoate Monohydrochloride](/img/structure/B12320598.png)

![7-[(3E)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B12320610.png)
![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12320611.png)

